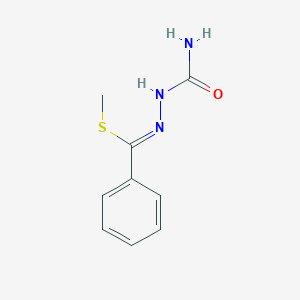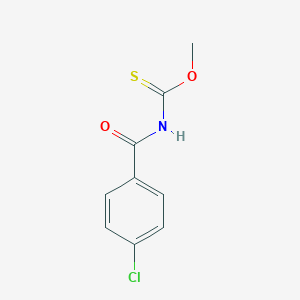![molecular formula C12H10Br2O3 B515075 1',4'-Dibromospiro[1,3-dioxolane-2,10'-tricyclo[5.2.1.0,2,6]decane]-3',8'-dien-5'-one CAS No. 95272-45-0](/img/structure/B515075.png)
1',4'-Dibromospiro[1,3-dioxolane-2,10'-tricyclo[5.2.1.0,2,6]decane]-3',8'-dien-5'-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one is a complex organic compound with the molecular formula C12H10Br2O3 and a molecular weight of 362.01 g/mol . This compound is primarily used in proteomics research and is known for its unique spiro structure, which includes a dioxolane ring fused to a tricyclodecane system .
准备方法
The synthesis of 1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one involves several steps. One common method includes the bromination of a precursor compound under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a brominating agent like bromine or N-bromosuccinimide (NBS). The reaction is carried out at low temperatures to ensure selective bromination at the desired positions .
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as maintaining purity and yield, apply.
化学反应分析
1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Cyclization Reactions: The spiro structure allows for potential cyclization reactions, forming new ring systems.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate .
科学研究应用
1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one is primarily used in proteomics research. Its unique structure makes it a valuable tool for studying protein interactions and functions. The compound can be used as a probe to investigate the binding sites of proteins and to elucidate the mechanisms of enzyme action .
Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing complex molecules .
作用机制
The mechanism of action of 1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atoms in the compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of protein function . This interaction can be used to study the active sites of enzymes and to develop inhibitors for therapeutic purposes.
相似化合物的比较
Similar compounds to 1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one include other spiro compounds with dioxolane and tricyclodecane structures. For example:
1’,4’-Dibromo-dispiro(1,3-dioxolane-2,5’-tricyclo[5.2.1.0~2,6~]deca[3,8]diene-10’,2’'-dioxolane): This compound has a similar spiro structure but with different substitution patterns.
Spiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one: This compound lacks the bromine atoms, making it less reactive in certain chemical reactions.
The uniqueness of 1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one lies in its specific bromination pattern, which imparts distinct chemical reactivity and biological activity .
属性
IUPAC Name |
4',7'-dibromospiro[1,3-dioxolane-2,10'-tricyclo[5.2.1.02,6]deca-4,8-diene]-3'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O3/c13-8-5-7-9(10(8)15)6-1-2-11(7,14)12(6)16-3-4-17-12/h1-2,5-7,9H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLJXBQYHGTEDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3C=CC2(C4C3C(=O)C(=C4)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5,5,9,11,11-Pentamethyl-3-oxo-1-tricyclo[7.3.1.02,7]tridec-2(7)-enyl) 3,5-dinitrobenzoate](/img/structure/B514994.png)
![4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide](/img/structure/B514995.png)
![3',3',4,6,6-Pentamethyl-spiro(bicyclo[2.2.2]octane-7,5'-cyclohexane)-1',2-diol](/img/structure/B514996.png)
![5,5,9,11,11-Pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-1-carbonitrile](/img/structure/B514997.png)
![5,5,9,11,11-Pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-en-1-yl acetate](/img/structure/B514998.png)
![Methyl 4-({3,5-bisnitrophenyl}hydrazono)-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-1-carboxylate](/img/structure/B515000.png)
![1-[Amino(nitramido)methylidene]-2,3-diphenylguanidine](/img/structure/B515001.png)
![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-phenyldiazene](/img/structure/B515002.png)
![(3-{[(3,5-Dinitrobenzoyl)oxy]methyl}-4,4,8,10,10-pentamethyltricyclo[6.3.1.0~2,6~]dodeca-2,6-dien-1-yl)methyl 3,5-dinitrobenzoate](/img/structure/B515004.png)
![(4,4,6,10,10-Pentamethyl-12-oxo-13-oxatetracyclo[6.4.1.12,6.01,8]tetradecan-2-yl) 3,5-dinitrobenzoate](/img/structure/B515008.png)
![1-[bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea](/img/structure/B515009.png)
![(5,5,9,11,11-pentamethyl-3-oxo-1-tricyclo[7.3.1.02,7]tridec-2(7)-enyl) N,N'-diphenylcarbamimidate](/img/structure/B515014.png)


